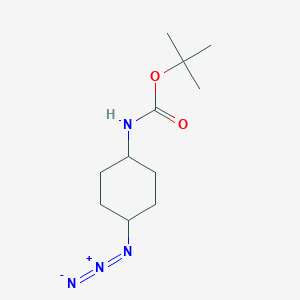

Tert-butyl (cis-4-azidocyclohexyl)carbamate

Overview

Description

Tert-butyl (cis-4-azidocyclohexyl)carbamate is a chemical compound with the molecular formula C11H20N4O2. It is used in pharmaceutical testing .

Synthesis Analysis

The synthesis of similar compounds like tert-butyl carbamates has been studied extensively. For instance, palladium-catalyzed cross-coupling reactions of tert-butyl carbamate with various aryl halides have been investigated . Another study reported on the ketoreductase-assisted synthesis of chiral selective tert-butyl carbamates .Molecular Structure Analysis

The molecular structure of similar compounds like tert-butyl carbamate has been analyzed. It has a molecular weight of 117.1463 and its IUPAC Standard InChI is InChI=1S/C5H11NO2/c1-5(2,3)8-4(6)7/h1-3H3, (H2,6,7) .Chemical Reactions Analysis

The chemical reactions involving similar compounds like tert-butyl carbamates have been studied. For example, a copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates provides carbamates under mild conditions .Physical And Chemical Properties Analysis

Tert-butyl (cis-4-azidocyclohexyl)carbamate has a molecular weight of 240.307. Similar compounds like tert-butyl carbamate have a molecular weight of 117.1463 .Scientific Research Applications

Anti-Inflammatory Activity

Tert-butyl (cis-4-azidocyclohexyl)carbamate has been investigated for its anti-inflammatory potential. Researchers synthesized a series of related compounds, including tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives. These compounds were evaluated for in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema protocol. Most of the synthesized compounds exhibited promising anti-inflammatory effects within 9 to 12 hours, with inhibition values ranging from 39.021% to 54.239%. Notably, compounds 4i and 4a demonstrated comparable or better anti-inflammatory activity than the standard drug indomethacin .

Pharmaceutical Testing

Tert-butyl (cis-4-azidocyclohexyl)carbamate serves as a reference standard for pharmaceutical testing. Its high-quality properties make it valuable for accurate and reliable results in drug development and quality control .

properties

IUPAC Name |

tert-butyl N-(4-azidocyclohexyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)13-8-4-6-9(7-5-8)14-15-12/h8-9H,4-7H2,1-3H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTAICGRBGCICF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301217382 | |

| Record name | 1,1-Dimethylethyl N-(cis-4-azidocyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301217382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (cis-4-azidocyclohexyl)carbamate | |

CAS RN |

247568-84-9 | |

| Record name | 1,1-Dimethylethyl N-(cis-4-azidocyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301217382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Methylthiadiazol-5-yl)-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2591554.png)

![2-[[4-(Methoxymethoxy)phenyl]methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2591558.png)

![2,8-Dimethylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2591559.png)

![N-(4-chlorophenyl)-3-methyl-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2591562.png)

![Methyl 6-(chlorosulfonyl)spiro[2.5]octane-1-carboxylate](/img/structure/B2591567.png)

![N-({5-[(2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)furan-2-carboxamide](/img/structure/B2591569.png)

![6-(2-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2591571.png)

![1-(2,4-dichlorobenzyl)-3-(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone](/img/structure/B2591573.png)